3,3-Diphenylcyclopentylamine hydrochloride
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Overview
Description
(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound that belongs to the class of cyclopentylamines It is characterized by the presence of two phenyl groups attached to a cyclopentylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3,3-diphenylcyclopentanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopentylamine derivatives.
Scientific Research Applications
(±)-3,3-Diphenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylcyclopentanone: A ketone derivative with similar structural features.
3,3-Diphenylcyclopentanol: An alcohol derivative used as an intermediate in the synthesis of the amine.
Cyclopentylamine: A simpler amine with a cyclopentyl structure.
Uniqueness
(±)-3,3-Diphenylcyclopentylamine hydrochloride is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62367-47-9 |
---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
InChI Key |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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